N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a 4-methylbenzyl group and at the 3-position with a cyclopropanesulfonamide moiety.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-6-14(7-5-13)11-18-10-2-3-15(12-18)17-21(19,20)16-8-9-16/h4-7,15-17H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVXXNHXKUFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Substitution with 4-Methylphenylmethyl Group: The piperidine intermediate is then subjected to a substitution reaction with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the N-{1-[(4-methylphenyl)methyl]piperidin-3-yl} intermediate.
Introduction of the Cyclopropanesulfonamide Group: The final step involves the reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring in the 4-methylphenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the sulfonamide group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | Piperidine | 4-methylbenzyl, cyclopropanesulfonamide | Enhanced lipophilicity and stability |
| N-(1-((Triazolopyrazine)methyl)cyclobutyl) | Cyclobutyl-triazolopyrazine | Cyclopropanesulfonamide | Aromatic interactions, steric hindrance |
| (S)-Pyrrolidine-triazolopyrazine | Pyrrolidine | Cyclopropylsulfonyl | Reduced basicity, altered pharmacokinetics |
Piperidine-Based Analogues ()
The Tentative Agenda of Full Board Meeting (2022) lists piperidine derivatives, primarily fentanyl analogs, which share the piperidine core but differ in substituents:
- N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl): Substituted at the 4-position with a phenylacetamide group.
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl): Incorporates a fluorinated phenyl group, which may enhance receptor affinity but introduce toxicity risks absent in the non-fluorinated target compound .
Table 2: Pharmacological Implications
| Compound | Substituent Profile | Metabolic Stability | Receptor Affinity Hypothesis |
|---|---|---|---|
| Target Compound | Cyclopropanesulfonamide, 4-methylbenzyl | High (sulfonamide) | Potential CNS selectivity |
| 4'-methyl acetyl fentanyl | Phenylacetamide | Moderate (amide) | High opioid receptor binding |
| ortho-fluorobutyryl fentanyl | Fluorophenyl, butanamide | Low (ester/amide) | High potency, higher toxicity risk |
Research Findings and Implications
- Structural Rigidity : The cyclopropane ring in the target compound likely improves metabolic stability compared to linear alkyl chains in fentanyl analogs, as seen in patented sulfonamide derivatives .
- Substituent Effects : The 4-methylbenzyl group may reduce cytochrome P450-mediated metabolism relative to unsubstituted phenyl groups, as observed in 4'-methyl acetyl fentanyl .
- Receptor Interactions : Piperidine substitution at the 3-position (vs. 4-position in fentanyl analogs) could alter binding to opioid or other CNS receptors, though specific activity data remain speculative without direct evidence.
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